DX-8951f - 169869-90-3

DX-8951f

Catalog Number: EVT-253792
CAS Number: 169869-90-3
Molecular Formula: C25H26FN3O7S
Molecular Weight: 531.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DX-8951f is a totally synthetic derivative of camptothecin, a cytotoxic alkaloid originally extracted from the Chinese tree Camptotheca acuminata. [, ] It belongs to the class of camptothecin analogs and is classified as a topoisomerase I inhibitor. [, ] In scientific research, DX-8951f serves as a valuable tool for investigating the mechanisms of topoisomerase I inhibition, exploring its potential anticancer properties, and developing new drug delivery strategies for camptothecin analogs.

Future Directions
  • Combination Therapies: Investigating the combination of DX-8951f with other anticancer agents or treatment modalities could enhance its efficacy and overcome resistance mechanisms. Combining DX-8951f with PARP inhibitors and immune checkpoint inhibitors, for example, holds potential for improved outcomes. []

Compound Description: SN-38 is the active metabolite of Irinotecan (CPT-11), another camptothecin analog. It is a potent topoisomerase I inhibitor and exhibits strong anticancer activity.

Relevance: DX-8951f has demonstrated greater cytotoxicity and topoisomerase I inhibitory activity than SN-38 in preclinical studies .

    Compound Description: Topotecan is a water-soluble, semisynthetic camptothecin analog that acts as a topoisomerase I inhibitor . It is clinically used for treating various cancers, including ovarian and small cell lung cancer.

      Compound Description: Camptothecin is a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. It is the parent compound of various camptothecin analogs, including DX-8951f, and exhibits potent topoisomerase I inhibitory activity .

        Compound Description: 9-AC is a water-soluble camptothecin analog that acts as a topoisomerase I inhibitor . It is investigated for its anticancer activity against various malignancies.

        Relevance: DX-8951f exhibits a broader spectrum of activity against drug-resistant cell lines compared to 9-AC .

          Compound Description: BNP1350 is a lipophilic camptothecin analog that acts as a topoisomerase I inhibitor . It is currently undergoing clinical trials for its anticancer properties.

          Relevance: BNP1350, along with DX-8951f, is considered a promising semisynthetic camptothecin analog with potentially improved efficacy and reduced toxicity compared to existing camptothecins like topotecan and CPT-11 .

            Compound Description: 9-NC is a lipophilic camptothecin analog investigated for its anticancer activity. Like other camptothecins, it acts as a topoisomerase I inhibitor .

            Relevance: 9-NC, similar to DX-8951f, represents a newer generation of camptothecin analogs being explored for potential improvements in treating colorectal cancer, although their exact roles are still being characterized .

              Compound Description: GG-211, also known as Lurtotecan, is a water-soluble camptothecin analog that acts as a topoisomerase I inhibitor . It is under clinical development for its potential in cancer treatment.

              Relevance: GG-211, similar to DX-8951f, represents a promising camptothecin analog with potential applications in cancer treatment due to its unique mechanism of action and lack of cross-resistance with existing anticancer drugs .

                Relevance: DX-8951f shows superior in vivo effects and a broader effective dose range than SK&F104864 in preclinical tumor models, suggesting a higher potential for therapeutic application in cancer patients .

                  Compound Description: G-DX-8951 is a metabolite of DE-310, a macromolecular prodrug of DX-8951f . It is formed by the cleavage of the peptidyl linker in DE-310.

                  Relevance: G-DX-8951 represents a breakdown product of DE-310, which itself was designed to improve the pharmacokinetic properties and tumor targeting of DX-8951f . This highlights the efforts to optimize DX-8951f's delivery and efficacy.

                    Conjugated DX-8951

                    Compound Description: This refers to DX-8951f covalently linked to a macromolecular carrier via a peptidyl linker, forming the prodrug DE-310 . This design aims to improve DX-8951f's pharmacokinetic properties and tumor targeting by leveraging the enhanced permeability and retention (EPR) effect.

                    Relevance: The development of conjugated DX-8951 highlights the ongoing efforts to enhance DX-8951f's therapeutic efficacy. By conjugating it to a carrier, researchers aim to improve its delivery to tumor sites, potentially leading to increased drug concentration in tumors and improved therapeutic outcomes .

                    10,11-(Methylenedioxy)camptothecin

                    Compound Description: This compound is a lipophilic analog of camptothecin. It was identified as having superior intrinsic potency against topoisomerase I compared to camptothecin itself .

                    Relevance: The identification of 10,11-(methylenedioxy)camptothecin's increased potency against topoisomerase I, despite its increased lipophilicity, challenged previous assumptions about the relationship between lipophilicity and anti-topoisomerase I activity. This finding likely influenced the design and development of other lipophilic camptothecin analogs, potentially including DX-8951f .

                  Compound Description: DXd is a derivative of exatecan designed for use as a payload in antibody-drug conjugates (ADCs) . It retains the topoisomerase I inhibitory activity of exatecan, making it a potent cytotoxic agent when delivered specifically to cancer cells.

                  Relevance: The development of DXd as an ADC payload highlights the versatility of exatecan's structure and its potential for targeted cancer therapy. By linking DXd to antibodies that bind specifically to cancer cells, researchers aim to deliver the cytotoxic effects of exatecan directly to the tumor site, potentially minimizing off-target effects and improving therapeutic outcomes .

                  Source and Classification

                  Exatecan mesylate is classified as an anticancer agent under the category of topoisomerase I inhibitors. It is derived from camptothecin, which is obtained from the bark of the Camptotheca acuminata tree. The compound's development has been driven by the need for more effective chemotherapeutic agents with reduced side effects compared to traditional treatments.

                  Synthesis Analysis

                  Methods and Technical Details

                  The synthesis of exatecan mesylate can be approached through various synthetic routes. One notable method involves a multi-step process that includes:

                  1. Starting Material: The synthesis often begins with 3-fluoro-4-methylaniline.
                  2. Key Intermediates: Intermediate compounds are generated through reactions such as acylation, bromination, and cross-coupling.
                  3. Final Steps: The final conversion to exatecan mesylate typically includes oximation, catalytic hydrogenolysis, and hydrolysis under acidic conditions.

                  A recent alternative synthesis has been reported that utilizes a seven-step route, emphasizing improved selectivity during iodination reactions and reducing the number of steps required for reduction processes .

                  Molecular Structure Analysis

                  Structure and Data

                  Exatecan mesylate has a complex molecular structure characterized by a tetracyclic ring system typical of camptothecin derivatives. The molecular formula is C₁₇H₁₈F₃N₃O₅S, with a molecular weight of approximately 405.4 g/mol. The structural formula includes functional groups that contribute to its biological activity:

                  • Fluoro Group: Enhances lipophilicity.
                  • Methanesulfonic Acid Moiety: Increases solubility in aqueous environments.
                  Chemical Reactions Analysis

                  Reactions and Technical Details

                  The chemical reactivity of exatecan mesylate is primarily governed by its ability to interact with DNA through topoisomerase I inhibition. Key reactions include:

                  • Hydrolysis: Under acidic conditions, exatecan mesylate can undergo hydrolysis to release active forms that inhibit topoisomerase I.
                  • Oxidation-Reduction Reactions: These reactions are crucial during the synthesis process where intermediates are converted into the final product.
                  Mechanism of Action

                  Process and Data

                  Exatecan mesylate exerts its anticancer effects primarily through the inhibition of topoisomerase I. This enzyme plays a critical role in DNA replication by creating transient single-strand breaks in DNA to relieve torsional strain during replication. By stabilizing the topoisomerase I-DNA complex, exatecan prevents the re-ligation of these breaks, leading to accumulation of DNA damage and ultimately inducing apoptosis in cancer cells .

                  Physical and Chemical Properties Analysis

                  Physical and Chemical Properties

                  Exatecan mesylate exhibits several notable physical and chemical properties:

                  These properties are critical for its formulation into drug delivery systems and ensuring bioavailability in clinical settings.

                  Applications

                  Scientific Uses

                  Exatecan mesylate is primarily used in oncology research as a potential treatment for solid tumors. Its applications include:

                  • Clinical Trials: Being evaluated in various phases of clinical trials for efficacy against cancers such as breast cancer and lung cancer.
                  • Antibody-Drug Conjugates: It serves as a payload in antibody-drug conjugates (ADCs), enhancing targeted delivery mechanisms that aim to minimize systemic toxicity while maximizing therapeutic effects on tumor cells .

                  Properties

                  CAS Number

                  169869-90-3

                  Product Name

                  Exatecan mesylate

                  IUPAC Name

                  (10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid

                  Molecular Formula

                  C25H26FN3O7S

                  Molecular Weight

                  531.6 g/mol

                  InChI

                  InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m0./s1

                  InChI Key

                  BICYDYDJHSBMFS-GRGFAMGGSA-N

                  SMILES

                  CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O

                  Synonyms

                  (1S,9S)-1-amino-9-ethyl-5-fluoro-2,3-dihydro-9-hydroxy-4-methyl-1H,12H-benzo(de)pyrano(3',4'-6,7)indolizino(1,2-b)quinoline-10,13(9H,15H)dione methanesulfonate
                  DX 8951
                  DX 8951f
                  DX-8951
                  DX-8951a
                  DX-8951f
                  exatecan
                  exatecan mesilate hydrate
                  exatecan mesylate
                  exatecan methanesulfonate dihydrate

                  Canonical SMILES

                  CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O

                  Isomeric SMILES

                  CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O

                  Product FAQ

                  Q1: How Can I Obtain a Quote for a Product I'm Interested In?
                  • To receive a quotation, send us an inquiry about the desired product.
                  • The quote will cover pack size options, pricing, and availability details.
                  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
                  • Quotations are valid for 30 days, unless specified otherwise.
                  Q2: What Are the Payment Terms for Ordering Products?
                  • New customers generally require full prepayment.
                  • NET 30 payment terms can be arranged for customers with established credit.
                  • Contact our customer service to set up a credit account for NET 30 terms.
                  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
                  Q3: Which Payment Methods Are Accepted?
                  • Preferred methods include bank transfers (ACH/wire) and credit cards.
                  • Request a proforma invoice for bank transfer details.
                  • For credit card payments, ask sales representatives for a secure payment link.
                  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
                  Q4: How Do I Place and Confirm an Order?
                  • Orders are confirmed upon receiving official order requests.
                  • Provide full prepayment or submit purchase orders for credit account customers.
                  • Send purchase orders to sales@EVITACHEM.com.
                  • A confirmation email with estimated shipping date follows processing.
                  Q5: What's the Shipping and Delivery Process Like?
                  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
                  • You can use your FedEx account; specify this on the purchase order or inform customer service.
                  • Customers are responsible for customs duties and taxes on international shipments.
                  Q6: How Can I Get Assistance During the Ordering Process?
                  • Reach out to our customer service representatives at sales@EVITACHEM.com.
                  • For ongoing order updates or questions, continue using the same email.
                  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

                  Quick Inquiry

                   Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.